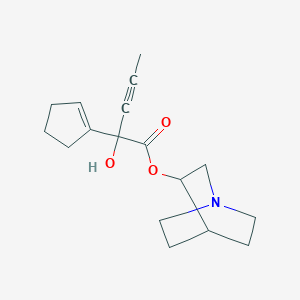
3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate, commonly known as QNB, is a potent anticholinergic agent that has been widely used in scientific research. QNB is a synthetic compound that belongs to the class of tropane alkaloids. It is a competitive antagonist of acetylcholine at muscarinic receptors, which are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion.
Mecanismo De Acción
QNB acts as a competitive antagonist of acetylcholine at muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion. By blocking muscarinic receptors, QNB inhibits the effects of acetylcholine and disrupts normal physiological processes.
Efectos Bioquímicos Y Fisiológicos
QNB has several biochemical and physiological effects, including inhibition of smooth muscle contraction, decreased glandular secretion, and inhibition of neurotransmission. It also has antispasmodic and antidiarrheal effects, which are useful in the treatment of gastrointestinal disorders. QNB has been shown to increase heart rate and blood pressure, which are mediated by the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QNB has several advantages as a pharmacological tool in scientific research. It is a highly potent and selective antagonist of muscarinic receptors, which makes it useful for studying the function of these receptors. It has a long duration of action, which allows for sustained inhibition of muscarinic receptors. However, QNB also has some limitations. It is highly toxic and can cause severe adverse effects at high doses. It is also difficult to administer in vivo, which limits its use in animal studies.
Direcciones Futuras
The use of QNB in scientific research is likely to continue in the future. One area of research that is of particular interest is the role of muscarinic receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. QNB has been used in studies related to these disorders, and further research may provide insights into the underlying mechanisms and potential therapeutic targets. Additionally, the development of new compounds that target muscarinic receptors may lead to the discovery of more effective treatments for these disorders.
Métodos De Síntesis
QNB can be synthesized through a multistep process starting from tropinone, which is a naturally occurring alkaloid. The synthesis involves several chemical reactions, including reduction, alkylation, and esterification. The final product is obtained as a white crystalline powder, which is highly soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
QNB has been extensively used in scientific research to study the role of muscarinic receptors in various physiological and pathological conditions. It is commonly used as a pharmacological tool to block muscarinic receptors and investigate their function. QNB has been used in studies related to Alzheimer's disease, Parkinson's disease, schizophrenia, and other neurological disorders.
Propiedades
Número CAS |
102571-08-4 |
|---|---|
Nombre del producto |
3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate |
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-(cyclopenten-1-yl)-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C17H23NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h5,13,15,20H,3-4,6-8,10-12H2,1H3 |
Clave InChI |
KJMFZERFLLUDPD-UHFFFAOYSA-N |
SMILES |
CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canónico |
CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Sinónimos |
1-Cyclopenteneglycolic acid, alpha-(1-propynyl)-, 3-quinuclidinyl este r |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
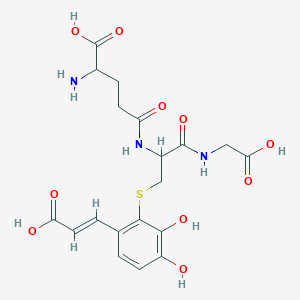

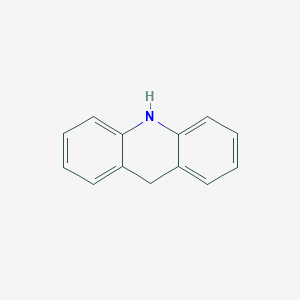

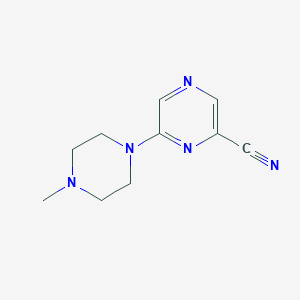
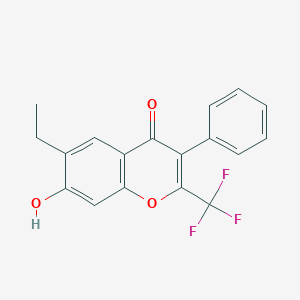
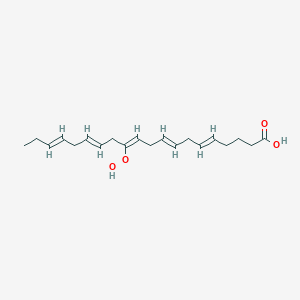
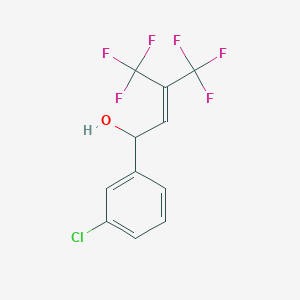
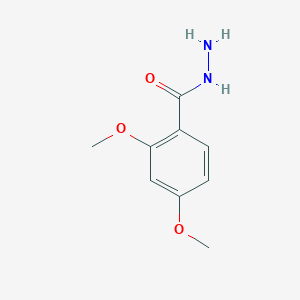
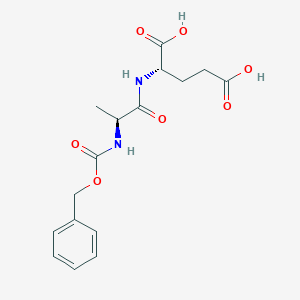
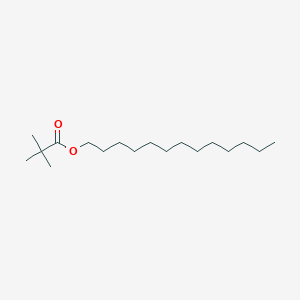
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)